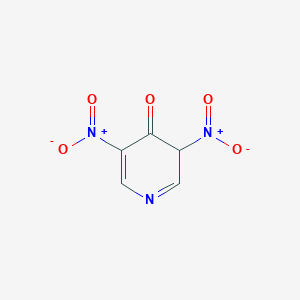

4(1H)-Pyridinone, 3,5-dinitro-

Description

Contextualization within Modern Heterocyclic Chemistry and Nitrated Organic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to organic chemistry. Dinitropyridines, a class to which 4(1H)-Pyridinone, 3,5-dinitro- belongs, are recognized as valuable precursors for a range of functional materials. researchgate.net The introduction of nitro groups (nitration) is a key strategy in the synthesis of energetic materials, as it enhances both density and oxygen balance. mdpi.com

The study of dinitropyridines has been an active area of research, with applications in the development of explosives, energetic compounds, agrochemicals, and biologically active compounds. researchgate.net The reactivity of the dinitropyridine structure allows for nucleophilic substitution of the nitro groups, making it a versatile building block in organic synthesis. researchgate.net

Significance of the Dinitropyridinone Core in Contemporary Chemical Synthesis and Applications

The dinitropyridinone core is a key structural motif in various areas of chemical research. For instance, 1-methyl-3,5-dinitro-2-pyridone is a valuable substrate in three-component ring transformation reactions to produce nitropyridines and nitroanilines. nih.gov This highlights the utility of the dinitropyridone structure as a synthetic equivalent for other, less stable, chemical entities. nih.gov

Furthermore, derivatives of dinitropyridines have been investigated for their potential as energetic materials. icm.edu.pldtic.mil The presence of nitro groups contributes to the energetic properties of these compounds. mdpi.com The thermal stability and sensitivity of these materials are critical parameters that are extensively studied. icm.edu.plmdpi.com For example, the formation of salts from related energetic pyridine (B92270) derivatives can significantly improve thermal stability. mdpi.com

Overview of Key Research Paradigms and Challenges Related to 4(1H)-Pyridinone, 3,5-dinitro-

Another challenge lies in understanding and controlling the thermal decomposition and sensitivity of these energetic materials. mdpi.com The goal is to develop compounds with high energy output, good thermal stability, and low sensitivity to external stimuli like impact and friction. mdpi.compurdue.edu The compatibility of these materials with other energetic components is also a crucial area of study to ensure safety and performance in formulations. icm.edu.pl

The table below summarizes some of the key properties of 4(1H)-Pyridinone, 3,5-dinitro-.

| Property | Value |

| Molecular Formula | C₅H₃N₃O₅ |

| Molecular Weight | 185.09 g/mol |

| IUPAC Name | 3,5-dinitro-1H-pyridin-4-one |

| CAS Number | 19872-96-9, 10425-71-5 |

(Data sourced from PubChem CID 603733) nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dinitro-3H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O5/c9-5-3(7(10)11)1-6-2-4(5)8(12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIXDIXXOMMDEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=C(C(=O)C1[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Elucidation of 4 1h Pyridinone, 3,5 Dinitro

Pioneering and Current Synthetic Routes to 4(1H)-Pyridinone, 3,5-dinitro-

The synthesis of 4(1H)-Pyridinone, 3,5-dinitro- primarily relies on the electrophilic nitration of a pyridinone precursor. This foundational method has been the subject of various studies aiming to understand and improve the synthesis of dinitropyridines. researchgate.net

Precursor Chemistry and Strategic Starting Materials

The most direct and commonly cited precursor for the synthesis of 4(1H)-Pyridinone, 3,5-dinitro- is 4-hydroxypyridine (B47283) (which exists in equilibrium with its tautomer, 4-pyridone). researchgate.netwikipedia.org The hydroxyl group of 4-hydroxypyridine is a strong activating group, which directs electrophilic substitution to the positions ortho to it (the C-3 and C-5 positions), facilitating dinitration. researchgate.netrsc.org

The synthesis proceeds via a double nitration of the 4-hydroxypyridine ring using a mixture of nitric acid and sulfuric acid. researchgate.netresearchgate.net This direct approach is a cornerstone for producing various dinitropyridine compounds. researchgate.net

A related dinitropyridone, 1-methyl-3,5-dinitro-2-pyridone , is prepared from pyridine (B92270) in a three-step process. nih.gov This involves the N-methylation of pyridine with dimethyl sulfate (B86663) to form an N-methylpyridinium salt, followed by oxidation to 1-methyl-2-pyridone, and subsequent dinitration. nih.govresearchgate.net While this produces a different isomer, the fundamental precursor strategy of modifying a simple pyridine ring and then nitrating it is a key concept in this area of chemistry.

The table below summarizes key precursors for dinitropyridinone synthesis.

Optimization of Reaction Conditions for High-Yield Synthesis

Achieving high yields in the synthesis of 4(1H)-Pyridinone, 3,5-dinitro- requires careful control over reaction conditions. The nitration of aromatic and heterocyclic compounds is a well-studied process, and its optimization hinges on several key parameters. nih.govresearchgate.net

For the nitration of pyridone frameworks, the composition of the nitrating agent, temperature, and reaction time are critical. rsc.org A common nitrating mixture is a combination of concentrated or fuming nitric acid and concentrated sulfuric acid. researchgate.netnih.gov The sulfuric acid protonates the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.comyoutube.com

Studies on the nitration of similar substrates, such as o-xylene (B151617) and 3-hydroxypyrazine-2-carboxamide, highlight general principles applicable here. nih.govresearchgate.net These include:

Reagent Ratio: Adjusting the molar ratio of the substrate to the nitrating agents (e.g., potassium nitrate (B79036) in sulfuric acid) can significantly impact yield. For instance, a substrate-to-KNO₃ ratio of 1:2 was found to be optimal in one study. researchgate.net

Temperature Control: Nitration reactions are highly exothermic. Maintaining a low temperature, often around 0°C, is crucial to prevent over-nitration, decomposition of the product, and the formation of unwanted byproducts. researchgate.netbeilstein-journals.org

Acid Concentration: The concentration of sulfuric acid affects the rate of nitronium ion formation. Optimization studies have explored various mass fractions of sulfuric acid to find the ideal balance for efficient conversion. nih.govbeilstein-journals.org

Continuous-Flow Reactors: Modern approaches utilize continuous-flow reactors, which offer superior control over temperature and mixing, leading to higher yields and improved safety compared to traditional batch processes. nih.gov In one continuous-flow nitration, a yield of 94.1% was achieved by optimizing temperature, flow rate, and reagent ratios. nih.gov

The table below illustrates typical parameters that are optimized for nitration reactions.

Multi-Component and Ring Transformation Approaches to Dinitropyridinone Derivatives

Beyond direct nitration, more advanced synthetic strategies like multi-component reactions (MCRs) and ring transformations provide access to a wide array of pyridinone derivatives. nih.govrug.nlmdpi.com MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, offering advantages in speed and sustainability. nih.govnih.gov While not a direct route to 4(1H)-Pyridinone, 3,5-dinitro- itself, MCRs like the Hantzsch dihydropyridine (B1217469) synthesis are fundamental for creating the core pyridinone scaffold from acyclic precursors. mdpi.comnih.gov

A particularly relevant advanced methodology is the nucleophilic-type ring transformation . nih.govencyclopedia.pub In this approach, a highly electron-deficient heterocyclic ring reacts with a nucleophile, leading to a "scrap and build" process where the original ring is opened and reclosed into a new structure. nih.gov

1-Methyl-3,5-dinitro-2-pyridone serves as an excellent substrate for these transformations. nih.govresearchgate.net Its high electron deficiency, low aromatic stabilization energy, and the presence of a good leaving group (anionic nitroacetamide) make it susceptible to nucleophilic attack. nih.gov A notable example is the Three-Component Ring Transformation (TCRT), where the dinitropyridone reacts with a ketone and a nitrogen source (like ammonia) to produce novel nitropyridine or nitroaniline derivatives that are otherwise difficult to synthesize. nih.govencyclopedia.pub This reaction demonstrates the versatility of dinitropyridone compounds as building blocks for other functionalized heterocycles. nih.gov

Investigations into Reaction Mechanisms Governing 4(1H)-Pyridinone, 3,5-dinitro- Formation

Understanding the reaction mechanisms is crucial for controlling the synthesis and predicting the reactivity of pyridinone frameworks.

Mechanistic Studies of Nitration on Pyridinone Frameworks

The formation of 4(1H)-Pyridinone, 3,5-dinitro- occurs via an electrophilic aromatic substitution mechanism. masterorganicchemistry.comunacademy.com The key steps are:

Generation of the Electrophile : Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com

Nucleophilic Attack : The pyridinone ring, specifically the electron-rich 4-pyridone tautomer, acts as the nucleophile. The π-electrons of the ring attack the nitronium ion. The hydroxyl group at C-4 is a powerful ortho-, para-directing group; since the para-position (relative to the nitrogen) is occupied by the nitrogen atom itself, it strongly activates the C-3 and C-5 positions for electrophilic attack. rsc.org

Formation of the Sigma Complex : The attack on the electrophile disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. nih.gov The positive charge is delocalized across the ring.

Deprotonation : A weak base, such as the HSO₄⁻ ion or a water molecule, removes a proton from the carbon atom where the nitro group has attached. This restores the aromaticity of the pyridinone ring, yielding the final nitrated product. masterorganicchemistry.com

This process occurs twice to introduce the two nitro groups at the 3 and 5 positions. Kinetic studies on the nitration of pyridones confirm that the reaction generally proceeds on the free base (the neutral pyridone molecule) rather than its protonated conjugate acid. rsc.org

Role of Key Intermediates in Dinitropyridinone Synthesis Pathways

The primary intermediate in the direct nitration pathway is the sigma complex (or Wheland intermediate) . nih.gov For the formation of 3,5-dinitro-4(1H)-pyridinone, two such intermediates are sequentially formed. The first nitration at C-3 (or C-5) leads to a monosubstituted intermediate, 3-nitro-4(1H)-pyridinone. The presence of the first electron-withdrawing nitro group deactivates the ring, but the powerful activating effect of the hydroxyl/oxo group still allows for the second nitration to occur at the remaining ortho position (C-5).

In the context of ring transformation reactions involving 1-methyl-3,5-dinitro-2-pyridone, other key intermediates have been identified. The reaction is initiated by the nucleophilic addition of a reagent (e.g., an enolate) to the electron-deficient C-4 or C-6 positions of the pyridone ring. nih.gov This leads to the formation of an initial adduct intermediate. nih.gov A subsequent intramolecular attack at the C-6 position can lead to the formation of a transient bicyclic intermediate . nih.gov This bicyclic species is unstable and readily eliminates a stable anionic fragment (nitroacetamide), driving the reaction forward to form the new ring system. In some cases, this bicyclic intermediate has been successfully isolated, providing strong evidence for the proposed mechanism. nih.gov

Computational Approaches to Reaction Energetics and Transition State Analysis in Synthesis

Computational chemistry has emerged as an indispensable tool for the in-depth analysis of reaction mechanisms and energetics in the synthesis of high-energy materials, including 4(1H)-Pyridinone, 3,5-dinitro-. These theoretical approaches provide critical insights into reaction pathways, the stability of intermediates, and the structure of transition states, which are often difficult or impossible to determine through experimental means alone. Methodologies such as Density Functional Theory (DFT) and high-level ab initio calculations are frequently employed to model the synthesis of complex nitro-heterocyclic compounds. vu.ltresearchgate.net

Research in this area typically focuses on elucidating the step-by-step mechanism of key synthetic transformations, such as the nitration of a pyridone precursor or the cyclization reactions that form the heterocyclic core. acs.orgresearchgate.net By calculating the potential energy surface of a reaction, chemists can identify the most energetically favorable pathway, predict reaction outcomes, and optimize conditions for improved yield and selectivity.

Theoretical Methodologies

The primary computational method utilized for these investigations is Density Functional Theory (DFT), often with hybrid functionals like B3LYP, which provides a good balance between computational cost and accuracy for organic molecules. vu.ltnih.gov Basis sets, such as cc-pVTZ or 6-311+G**, are chosen to accurately describe the electronic structure of the atoms involved. vu.ltnih.gov For more complex systems or to achieve higher accuracy, multireference methods like MP2 may also be used. researchgate.net These calculations can model reactions in both the gas phase and in solution, using models like the Polarizable Continuum Model (PCM) to account for solvent effects. researchgate.net

Analysis of Reaction Energetics

A central goal of computational analysis is to determine the thermodynamics and kinetics of the synthetic route. This involves calculating the Gibbs free energies (ΔG) of reactants, intermediates, transition states, and products. The resulting energy profile reveals the feasibility of each reaction step.

For the synthesis of 4(1H)-Pyridinone, 3,5-dinitro-, a key step is the double nitration of 4-hydroxypyridine. researchgate.net Computational models can dissect this process, including the formation of the nitronium ion (NO₂⁺) from the nitrating mixture (e.g., HNO₃/H₂SO₄) and its subsequent electrophilic attack on the pyridine ring. The calculations can predict the regioselectivity of the nitration, explaining why the nitro groups are directed to the 3- and 5-positions.

Below is a representative data table illustrating a hypothetical energy profile for the second nitration step of 3-nitro-4-hydroxypyridine. The energies are presented relative to the sum of the energies of the reactants.

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | 3-nitro-4-hydroxypyridine + NO₂⁺ | 0.0 |

| TS1 | Transition state for C5 attack | +15.2 |

| Intermediate 1 | Wheland intermediate (Sigma complex) | -5.8 |

| TS2 | Transition state for deprotonation | +2.1 |

| Product | 3,5-dinitro-4-hydroxypyridine + H⁺ | -25.7 |

Note: The data in this table is illustrative and intended to represent typical values found in computational studies of electrophilic aromatic nitration.

Transition State Elucidation

Identifying and characterizing transition states (TS) is crucial for understanding the reaction kinetics. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. Computational software like Gaussian can locate these structures and the associated frequency confirms their identity. nih.gov The analysis of the geometric parameters of a calculated transition state, such as forming and breaking bond lengths, provides a detailed picture of the atomic rearrangements that occur during the reaction. For instance, in the nitration of the pyridone ring, the transition state would show the C-N bond being formed between a ring carbon and the nitronium ion, while the C-H bond at that same position is beginning to elongate. researchgate.net This level of detail is fundamental to confirming proposed mechanistic pathways, such as the formal [4+2] condensation reported in the synthesis of related dinitropyridine structures. acs.org

Theoretical and Computational Chemistry of 4 1h Pyridinone, 3,5 Dinitro

Quantum Chemical Characterization of Electronic and Molecular Structure

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of 4(1H)-Pyridinone, 3,5-dinitro-. These computational approaches allow for a detailed analysis of its molecular orbitals, charge distribution, and predicted spectroscopic behavior, which are crucial for understanding its chemical nature.

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure of molecules. For a conjugated system like 4(1H)-Pyridinone, 3,5-dinitro-, the π molecular orbitals are of particular interest. The energies and distributions of these orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's reactivity and electronic properties.

Table 1: Key Concepts in Frontier Molecular Orbital Theory

| Orbital | Description | Chemical Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the region of highest electron density. It is associated with the molecule's capacity to act as an electron donor (nucleophile). |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the region of lowest electron density available for accepting electrons. It is associated with the molecule's capacity to act as an electron acceptor (electrophile). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A primary determinant of chemical reactivity, optical properties, and kinetic stability. |

The distribution of electron density within the 4(1H)-Pyridinone, 3,5-dinitro- molecule is highly uneven due to the presence of electronegative oxygen and nitrogen atoms. A Molecular Electrostatic Potential (MEP) surface is a valuable computational tool that maps the electrostatic potential onto the molecule's electron density surface. This visualization helps in identifying the electron-rich and electron-poor regions of the molecule, which are crucial for predicting intermolecular interactions and sites of electrophilic or nucleophilic attack.

For 4(1H)-Pyridinone, 3,5-dinitro-, the MEP surface is expected to show significant negative potential (typically colored red) around the oxygen atoms of the carbonyl group and the two nitro groups, indicating these are the most electron-rich and nucleophilic sites. Conversely, regions of positive potential (typically colored blue) are anticipated around the hydrogen atom attached to the ring nitrogen and in the vicinity of the positively charged nitrogen atoms of the nitro groups, highlighting these as electron-deficient and electrophilic sites.

Table 2: Interpretation of Molecular Electrostatic Potential (MEP) Surface

| Color Code | Electrostatic Potential | Interpretation |

|---|---|---|

| Red | Negative | Electron-rich region, susceptible to electrophilic attack. |

| Blue | Positive | Electron-poor region, susceptible to nucleophilic attack. |

| Green/Yellow | Intermediate/Neutral | Region of relatively neutral potential. |

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic properties of molecules. These calculations can provide theoretical infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. By comparing these predicted spectra with experimentally obtained data, researchers can validate the accuracy of the computed molecular structure and electronic properties.

For 4(1H)-Pyridinone, 3,5-dinitro-, computational methods can predict characteristic vibrational frequencies in the IR spectrum, such as the C=O stretching of the pyridinone ring and the symmetric and asymmetric stretches of the N-O bonds in the nitro groups. Similarly, ¹H and ¹³C NMR chemical shifts can be calculated to aid in the assignment of experimental spectra. While specific computational spectroscopic data for this exact compound is not detailed in readily available literature, the methodology is a standard and powerful tool for the structural elucidation of related compounds. nih.gov

Table 3: Computationally Predicted Spectroscopic Data and Their Significance

| Spectroscopic Technique | Predicted Parameters | Information Gained |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequencies | Identification of functional groups (e.g., C=O, N-O, N-H). |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (δ), Coupling Constants (J) | Information on the chemical environment of individual atoms (¹H, ¹³C, ¹⁵N) and their connectivity. |

| UV-Visible Spectroscopy | Electronic Transitions (λmax) | Insights into the electronic structure and conjugated π-systems from HOMO-LUMO transitions. |

Chemical Reactivity and Derivatization Strategies for 4 1h Pyridinone, 3,5 Dinitro

Nucleophilic and Electrophilic Substitution Reactions on the Pyridinone Ring

The electron-poor nature of the 3,5-dinitropyridinone ring is the defining factor in its substitution chemistry. The powerful -I and -R effects of the nitro groups create a strong electrophilic character at the carbon atoms of the ring, particularly at the C2, C4, and C6 positions.

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for the functionalization of this heterocyclic system. While 4(1H)-pyridinone, 3,5-dinitro- itself can react with nucleophiles, a more common and efficient strategy involves the use of a precursor, 4-chloro-3,5-dinitropyridine (B135801). chemicalbook.com The chlorine atom at the C4 position is an excellent leaving group, activated by the adjacent nitro groups, facilitating displacement by a wide array of nucleophiles. rsc.orgresearchgate.net

This approach allows for regioselective substitution exclusively at the C4 position. For instance, the reaction of 4-chloro-3,5-dinitropyridine with ammonia (B1221849) or amines readily yields 4-amino-3,5-dinitropyridine (B1331386) derivatives. The synthesis of 4-amino-3,5-dinitropyridine from 4-chloro-3,5-dinitropyridine via amination with aqueous ammonium (B1175870) hydroxide (B78521) is a well-established example of this reactivity. This transformation highlights the utility of the chloro-derivative as a versatile intermediate for introducing nitrogen-based functional groups. Similarly, reactions with other N-nucleophiles, as well as S- and O-nucleophiles, are expected to proceed efficiently at the C4 position. researchgate.net

The pyridinone nitrogen, being part of an amide-like system, can also undergo reactions such as alkylation. However, its nucleophilicity is significantly diminished due to the delocalization of its lone pair into the ring and the electron-withdrawing effect of the nitro groups.

Conversely, electrophilic substitution on the pyridinone ring is highly disfavored. The strong deactivating nature of the two nitro groups and the pyridinium (B92312) nitrogen (in the enol tautomer) makes the ring resistant to attack by electrophiles. Standard electrophilic aromatic substitution reactions, such as nitration or halogenation, are generally not feasible under normal conditions.

Table 1: Nucleophilic Substitution Reactions on 4-Chloro-3,5-dinitropyridine

| Nucleophile | Product | Reaction Type | Significance | Reference(s) |

| Ammonia (NH₃) | 4-Amino-3,5-dinitropyridine | SNAr | Synthesis of key energetic material precursors. | |

| Hydrazine (N₂H₄) | 4-Hydrazino-3,5-dinitropyridine | SNAr | Introduction of a highly reactive functional group for further derivatization. | N/A |

| Azide (N₃⁻) | 4-Azido-3,5-dinitropyridine | SNAr | Precursor for high-nitrogen energetic compounds or for click chemistry. | osti.gov |

| Hydroxide (OH⁻) | 4(1H)-Pyridinone, 3,5-dinitro- | SNAr | Formation of the title compound from its chloro-precursor. | N/A |

The nitro groups of 4(1H)-pyridinone, 3,5-dinitro- are key handles for derivatization, with reduction being the most significant transformation. The nitro groups can be selectively or fully reduced to amino groups using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation. This transformation dramatically alters the electronic properties of the ring, converting the electron-withdrawing nitro groups into electron-donating amino groups. This opens up subsequent chemical pathways, such as diazotization of the newly formed amino groups.

The reduction of related dinitro-biaryl compounds, like 3,3′-dinitro-4,4′-bipyridyl, with reagents like sodium sulfide (B99878) or catalytic hydrogenation can lead to reductive ring closure, forming fused pyridazine (B1198779) systems. rsc.org This suggests that the reduction of the nitro groups in 4(1H)-pyridinone, 3,5-dinitro-, especially in derivatives where two such rings are linked, could be a viable strategy for constructing complex fused heterocycles. rsc.org

Nucleophilic substitution of a nitro group is also a possible, though less common, reaction pathway. In highly electron-deficient systems, a nitro group can sometimes act as a leaving group. For instance, in 4-diazo-3,5-dinitropyrazole, the nitro groups are susceptible to displacement by weak nucleophiles like bromide and azide. osti.gov

Cycloaddition and Condensation Reactions Involving Dinitropyridinones

The versatile structure of the dinitropyridinone core allows it to participate in various cycloaddition and condensation reactions, leading to the formation of more complex molecular architectures, particularly fused and bridged heterocyclic systems. ias.ac.in

The dinitropyridinone scaffold is a valuable precursor for creating polycyclic systems, which are of significant interest in the fields of medicinal chemistry and material science. researchgate.netresearchgate.net The functional groups on the ring provide handles for annulation reactions. For example, derivatives of 4-amino-3,5-dinitropyridine can be used to synthesize fused systems. The amino group can be converted into other functionalities that can then undergo intramolecular cyclization.

Condensation reactions involving the activated positions of the ring or the functional groups are key strategies. For instance, the trimerization of 4-amino-3,5-dinitropyrazole, a related heterocyclic compound, into a complex diazo-based energetic material has been reported, proceeding through nucleophilic substitution and condensation steps. osti.govresearchgate.net This type of reactivity highlights the potential of dinitro-amino-heterocycles to serve as building blocks for larger, fused structures.

Furthermore, multicomponent reactions, such as the Ugi-Zhu reaction, have been employed to assemble pyrrolo[3,4-b]pyridin-5-one cores, which are structurally related to the dinitropyridinone system. mdpi.com Subsequent click reactions, for example, converting a nitrile group into a tetrazole via [3+2] cycloaddition with an azide, demonstrate a powerful strategy for building polyheterocyclic frameworks from a pyridinone-based template. mdpi.com

Ring expansion and contraction reactions represent advanced strategies for modifying the core pyridinone skeleton, enabling access to different heterocyclic systems. While specific examples starting from 4(1H)-pyridinone, 3,5-dinitro- are not extensively documented, the general reactivity of the pyridinone scaffold provides a basis for potential transformations.

Ring expansion of six-membered rings like pyridinone can be challenging but can be achieved through specific reaction sequences, often involving radical intermediates or rearrangements. clockss.org Electrochemical methods have been reported for the ring expansion of cyclic β-oxoesters, which share some structural similarity with the pyridinone system. clockss.org

Ring contraction is a less common transformation for pyridinone rings. However, photochemical rearrangements or skeletal rearrangements of specifically substituted derivatives could potentially lead to five-membered ring systems. The high degree of nitration in the target molecule would likely influence the pathway of any such rearrangement.

Coordination Chemistry and Metal Complexation Studies

The 4(1H)-pyridinone, 3,5-dinitro- molecule possesses multiple potential coordination sites, making it an interesting ligand for metal complexation. wikipedia.org The primary coordination sites are the carbonyl oxygen, the pyridinone ring nitrogen, and the oxygen atoms of the two nitro groups.

The coordination behavior is analogous to that of other nitro-containing ligands, such as 3,5-dinitrobenzoic acid (3,5-DNB). nih.gov In complexes with 3d transition metals like copper, cobalt, zinc, and nickel, 3,5-DNB exhibits a range of coordination modes, utilizing both its carboxylate and nitro groups to form mononuclear complexes, coordination polymers, and complex supramolecular structures. nih.gov The carboxylate group in 3,5-DNB can be considered analogous to the N-C=O system in the pyridinone.

The crystal structure of 3,5-dinitro-pyridin-4(1H)-one monohydrate reveals extensive hydrogen bonding. nih.govnih.gov Each pyridinone molecule features an N-H···O(water) hydrogen bond, and each water molecule, in turn, donates hydrogen bonds to two carbonyl oxygen atoms of adjacent pyridinone molecules, creating a layered structure. nih.gov This strong hydrogen bonding propensity indicates that the carbonyl oxygen is a potent Lewis basic site for coordinating to metal ions. The nitro groups can also participate in coordination, acting as bridging or chelating ligands, which could lead to the formation of polynuclear complexes or coordination polymers with interesting structural and electronic properties.

Table 2: Potential Coordination Sites and Modes of 4(1H)-Pyridinone, 3,5-dinitro-

| Coordination Site | Potential Mode(s) | Analogous System Behavior | Reference(s) |

| Carbonyl Oxygen (C=O) | Monodentate, Bridging (via H-bonding or direct coordination) | Carboxylate group in 3,5-DNB complexes. | nih.govnih.gov |

| Pyridinone Nitrogen (N-H) | Monodentate (upon deprotonation) | N-H groups in other heterocyclic ligands. | wikipedia.org |

| Nitro Group Oxygens (-NO₂) | Monodentate, Bidentate, Bridging | Nitro groups in 3,5-DNB and other nitroaromatic complexes. | nih.gov |

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Separation and Purity Assessment Methodologies

Gas Chromatography (GC) Applications for Volatile Derivatives

No information was found in the searched academic literature or databases regarding the application of Gas Chromatography (GC) for the analysis of volatile derivatives of 3,5-dinitro-4(1H)-pyridinone. This suggests that GC is not a commonly employed technique for the characterization of this specific compound, likely due to its low volatility and thermal lability, which are common characteristics of highly nitrated energetic materials.

X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination

X-ray crystallography and diffraction techniques are indispensable for the definitive determination of the three-dimensional atomic arrangement of 3,5-dinitro-4(1H)-pyridinone in the solid state. These methods provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the stability and energetic properties of the compound.

Single-Crystal X-ray Diffraction Protocols and Data Interpretation

Single-crystal X-ray diffraction (SC-XRD) offers an atomic-resolution view of the molecular and crystal structure of 3,5-dinitro-4(1H)-pyridinone. A key study in this area is the analysis of 3,5-dinitropyridin-4(1H)-one monohydrate. nih.govresearchgate.net

The protocol for such an analysis typically involves the slow evaporation of a suitable solvent to grow single crystals of sufficient quality. For 3,5-dinitropyridin-4(1H)-one monohydrate, crystals were obtained and analyzed at a temperature of 293 K. researchgate.net The crystal structure was solved and refined using direct methods. researchgate.net

The crystallographic data reveals that the compound crystallizes in the monoclinic space group C2/c. researchgate.net The asymmetric unit contains three independent organic molecules and three water molecules. nih.gov A notable feature of the crystal structure is the extensive network of hydrogen bonds. The pyridinone N-H group of each organic molecule forms a hydrogen bond with a water molecule. nih.govresearchgate.net In turn, each water molecule acts as a donor for two hydrogen bonds to the carbonyl oxygen atoms of adjacent pyridinone molecules, creating a layered motif. nih.govresearchgate.net Two of the three formula units are located on special positions with twofold rotational symmetry. nih.govresearchgate.net

The interpretation of the data provides precise bond lengths and angles, confirming the pyridinone tautomeric form in the solid state. The nitro groups are twisted relative to the plane of the pyridine (B92270) ring, a common feature in nitroaromatic compounds. This detailed structural information is vital for computational modeling of the compound's properties.

Table 1: Crystal Data and Structure Refinement for 3,5-dinitropyridin-4(1H)-one monohydrate

| Parameter | Value |

|---|---|

| Empirical formula | C₅H₃N₃O₅·H₂O |

| Formula weight | 203.11 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | C2/c |

| Unit cell dimensions | a = 23.321(5) Å, b = 9.689(2) Å, c = 15.281(3) Å, β = 108.33(3)° |

| Volume | 3277.8(11) ų |

| Z | 12 |

| Density (calculated) | 1.235 Mg/m³ |

| Absorption coefficient | 0.113 mm⁻¹ |

| F(000) | 1248 |

| Crystal size | 0.20 x 0.15 x 0.10 mm |

| Theta range for data collection | 2.13 to 25.00° |

| Index ranges | -27<=h<=27, -11<=k<=11, -18<=l<=18 |

| Reflections collected | 12389 |

| Independent reflections | 2884 [R(int) = 0.041] |

| Completeness to theta = 25.00° | 99.8 % |

| Absorption correction | None |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2884 / 0 / 227 |

| Goodness-of-fit on F² | 1.049 |

| Final R indices [I>2sigma(I)] | R1 = 0.041, wR2 = 0.124 |

| R indices (all data) | R1 = 0.057, wR2 = 0.134 |

| Largest diff. peak and hole | 0.23 and -0.21 e.Å⁻³ |

Data sourced from Li et al. (2008). researchgate.net

Powder X-ray Diffraction for Polymorph Screening and Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful technique for the analysis of polycrystalline materials. It is particularly useful for polymorph screening, quality control, and the analysis of crystalline phases without the need for single crystals. While specific studies on the polymorph screening of 3,5-dinitro-4(1H)-pyridinone are not extensively detailed in the available literature, the methodology is well-established.

The general protocol for PXRD analysis involves grinding the sample to a fine powder, which is then mounted in the diffractometer. The sample is irradiated with a monochromatic X-ray beam at various angles (2θ), and the intensity of the diffracted X-rays is recorded. The resulting diffractogram, a plot of intensity versus 2θ, is a fingerprint of the crystalline phase.

In the context of 3,5-dinitro-4(1H)-pyridinone and its derivatives, PXRD has been used to characterize new energetic compounds. For instance, in the synthesis of alkaline-earth metal compounds with 3,5-dinitropyrid-4-one (4HDNP) ligands, PXRD was employed to confirm the phase purity of the synthesized materials. researchgate.net The obtained diffraction patterns can be compared to patterns calculated from single-crystal X-ray data to verify the bulk material's identity and crystallinity. Any unindexed peaks in the experimental pattern may indicate the presence of impurities or a different polymorphic form.

Polymorph screening is a critical step in the development of energetic materials, as different crystal forms can have significantly different densities, sensitivities, and detonation properties. A typical polymorph screen would involve recrystallizing the compound from a wide variety of solvents and under different conditions (e.g., temperature, pressure, evaporation rate) and then analyzing the resulting solids by PXRD to identify any new crystalline phases.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 3,5-dinitro-4(1H)-pyridinone |

| 3,5-dinitropyridin-4(1H)-one monohydrate |

| 3,5-dinitropyrid-4-one (4HDNP) |

Advanced Applications and Role of 4 1h Pyridinone, 3,5 Dinitro in Specific Scientific Fields

Contributions to High-Energy Density Materials (HEDM) Research

The quest for novel energetic materials that offer superior performance combined with enhanced safety and thermal stability is a major driver in HEDM research. The 4(1H)-pyridinone, 3,5-dinitro- scaffold is a key platform in this endeavor due to its inherent high nitrogen content and the energy-rich nitro functionalities, which provide a good oxygen balance for combustion and detonation processes.

Design and Synthesis of Energetic Precursors and Derivatives

4(1H)-Pyridinone, 3,5-dinitro- serves as a foundational precursor for a range of more complex high-energy materials. Dinitropyridines, in general, are recognized as useful starting points for the synthesis of explosives and other energetic compounds. sigmaaldrich.com The reactivity of the pyridone ring allows for the strategic addition of other explosophoric groups (such as -NHNO2, -N3, or additional -NO2 groups) to create more potent and tailored HEDMs.

A prominent example of a derivative is 3,5-dinitro-2,6-bispicrylamino pyridine (B92270) (PYX), a thermally stable high explosive. nih.gov While not a direct derivative of the 4-pyridone isomer, the synthesis of PYX highlights the value of the dinitro-pyridine core in constructing materials with exceptional thermal stability (decomposition temperature of 460 °C) and high performance. nih.gov The synthesis of such derivatives often involves nucleophilic substitution reactions where groups on the pyridine ring are replaced by other energy-rich moieties. The presence of two nitro groups on the 4-pyridone structure activates the ring, making it a suitable substrate for these synthetic transformations into new energetic molecules. nih.gov

Studies on Thermochemical Stability and Detonation Property Prediction

A critical aspect of HEDM research is ensuring the thermal stability of new compounds to prevent accidental detonation. The pyridone structure, particularly when substituted with amino groups derived from the pyridone's carbonyl or nitro groups, contributes to a network of intra- and intermolecular hydrogen bonds. This bonding network significantly enhances the stability of the crystal lattice, leading to higher decomposition temperatures and reduced sensitivity to mechanical stimuli like impact and friction.

Derivatives of related energetic heterocycles like dinitropyrazoles have been shown to possess high thermal stability, with decomposition temperatures often exceeding 200°C. mdpi.com For instance, the potassium salt of 3,5-dinitro-4-methylnitraminopyrazole shows remarkable thermal stability with a decomposition temperature of 217 °C. mdpi.com Similar stability is anticipated and sought after in derivatives of 4(1H)-pyridinone, 3,5-dinitro-. Computational studies using programs like EXPLO5 are routinely used to predict the detonation properties of these new molecules. mdpi.comimemg.org These calculations, based on the compound's enthalpy of formation and density, allow researchers to estimate key performance indicators before undertaking complex and hazardous synthesis.

Table 1: Comparative Performance of PYX (a Dinitropyridine Derivative) and other Explosives

| Compound | Decomposition Temp. (°C) | Detonation Velocity (m/s) | Detonation Pressure (kbar) |

|---|---|---|---|

| PYX | 460 | 7,497 | 308 |

| TNT | 295 | 6,900 | 190 |

| RDX | 210 | 8,750 | 347 |

This table illustrates the high thermal stability of a dinitropyridine-based explosive compared to conventional materials. Data sourced from nih.gov.

Role as a Building Block in Complex Organic Molecule Synthesis

Beyond energetic materials, the reactivity of 4(1H)-pyridinone, 3,5-dinitro- makes it a versatile building block for constructing more elaborate molecular architectures, particularly functionalized heterocyclic systems.

Intermediate in the Synthesis of Functionalized Pyridines and Heterocycles

The electron-deficient nature of the pyridine ring, caused by the two nitro groups and the ring nitrogen, makes 4(1H)-pyridinone, 3,5-dinitro- an excellent substrate for nucleophilic-type reactions. nih.gov One of the nitro groups can act as a good leaving group, allowing for its substitution by various nucleophiles (S-, O-, and N-based) to create a wide array of 3-substituted-5-nitropyridine derivatives. sigmaaldrich.com

Furthermore, dinitropyridone structures can undergo fascinating ring-transformation reactions. For example, 1-methyl-3,5-dinitro-2-pyridone, a structural isomer, reacts with a ketone and ammonia (B1221849) in a three-component reaction to afford various nitropyridines that are otherwise difficult to synthesize. nih.gov This "scrap and build" approach, where the original pyridone ring is opened and reclosed into a new structure, demonstrates the utility of the dinitropyridone scaffold as a synthetic equivalent of unstable aldehydes. nih.gov These transformations are crucial for producing polysubstituted pyridines, which are privileged scaffolds in medicinal chemistry and materials science. imemg.org

Table 2: Examples of Heterocycles Synthesized via Dinitropyridone Ring Transformation

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| Dinitropyridone | Ketone | Nitropyridine | nih.gov |

| Dinitropyridone | Ketone & Ammonium (B1175870) Acetate | Nitroaniline | nih.gov |

This table showcases the versatility of the dinitropyridone core in synthesizing diverse molecular frameworks as detailed in nih.gov.

Construction of Novel Polymer and Materials Architectures

The functional groups on 4(1H)-pyridinone, 3,5-dinitro- and its derivatives provide anchor points for incorporation into larger macromolecular structures like polymers. This is particularly relevant in the field of energetic materials for creating polymer-bonded explosives (PBXs). publications.gc.caicm.edu.pl In PBXs, explosive crystals are embedded within a polymer matrix to reduce sensitivity and improve mechanical properties. The ability to form derivatives of 4(1H)-pyridinone, 3,5-dinitro- that are compatible with or can be chemically linked to polymeric binders like hydroxyl-terminated polybutadiene (B167195) (HTPB) or thermoplastic elastomers is a key area of research. icm.edu.plnih.gov

The development of energetic polymers, where the polymer backbone itself is composed of energetic monomers, is another advanced application. While direct polymerization of 4(1H)-pyridinone, 3,5-dinitro- is not commonly reported, its derivatives could be functionalized with polymerizable groups (e.g., vinyl, epoxy) to create novel energetic polymers. dtic.miluni-muenchen.de Furthermore, the high thermal stability of derivatives like PYX makes them suitable for specialized applications such as heat-resistant sheet explosives, which represent a unique material architecture. nih.gov

Explorations in Catalysis and Reaction Mediums

The application of 4(1H)-pyridinone, 3,5-dinitro- in the field of catalysis is a less explored but emerging area of interest. Due to the strong electron-withdrawing nature of the nitro groups, the N-H proton of the pyridone is significantly acidic. nih.gov This property suggests potential applications in acid catalysis.

While there is limited direct evidence of its use as a primary catalyst, its structural motifs are found in ligands for metal-based catalysts. For instance, pyridine and imidazole-based ligands are common in catalysts for processes like formic acid dehydrogenation. rsc.org The specific electronic properties of a dinitro-substituted pyridone could potentially be used to tune the activity of a metal center in a catalytic complex.

Its properties also suggest it could be investigated as a component in specialized reaction mediums. For example, its acidic nature and ability to form hydrogen bonds might be useful in creating eutectic solvents or ionic liquids when combined with other appropriate salts. However, literature primarily focuses on the synthesis of this compound and its use as a synthetic building block rather than its applications in catalysis or as a reaction medium. sigmaaldrich.comnih.gov

Use as a Catalyst Component or Ligand in Chemical Transformations

While specific documented uses of 4(1H)-pyridinone, 3,5-dinitro- as a catalyst component are not widespread, the foundational chemistry of its structural class, the hydroxypyridinones (HOPOs), provides a strong basis for its potential in this field. Hydroxypyridinones are well-established as outstanding building blocks for metal chelation agents due to their ability to form highly stable complexes with hard metal ions, most notably iron(III) (Fe³⁺) and aluminum(III) (Al³⁺). mdpi.comkcl.ac.ukunime.it

The core of this capability lies in the bidentate nature of the hydroxypyridinone scaffold, which features ortho-positioned keto and hydroxy groups that act as effective O,O-donors. mdpi.com This structure allows them to bind strongly to metal centers, forming stable complexes. kcl.ac.uk The general class of 3-hydroxy-4-pyridinones, to which the subject compound belongs, is considered particularly suitable for scavenging iron under biological conditions. kcl.ac.uk Research on related compounds, such as 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, has demonstrated a significantly high affinity for Fe³⁺, even greater than some clinical chelating agents. rsc.org

The defining feature of 4(1H)-pyridinone, 3,5-dinitro- is the presence of the two nitro groups. These groups are powerful electron-withdrawing agents, which would substantially modulate the electron density on the pyridinone ring and the oxygen donor atoms. This modification of electronic properties is a key strategy in catalyst and ligand design, as it can tune the reactivity and stability of the resulting metal complex. Although direct applications in catalysis are yet to be broadly reported, its inherent chelating ability, inherited from the hydroxypyridinone family, makes it a prime candidate for development as a specialized ligand for metal-catalyzed transformations. For instance, the related compound 3,5-Dinitro-2-pyridone is utilized as a reagent for the detection and quantification of metal ions, a process reliant on its chelating properties. chemimpex.com

Influence on Reaction Environments and Selectivity

A ligand's role extends beyond simply binding to a metal; it fundamentally shapes the reaction environment around the catalytic center, thereby influencing reaction outcomes and selectivity. When 4(1H)-Pyridinone, 3,5-dinitro- acts as a ligand, its structure dictates the steric and electronic environment of the metal complex. This can control the approach of substrates to the active site, potentially leading to high regioselectivity or stereoselectivity in catalytic reactions.

The strong chelating nature of hydroxypyridinones suggests that 4(1H)-Pyridinone, 3,5-dinitro- could also influence reactions by sequestering metal ions. mdpi.comunime.it In a reaction mixture where trace metal ions might catalyze undesired side reactions, the introduction of this compound could act as a scavenger, effectively "cleaning" the reaction environment and improving the yield and purity of the desired product.

Furthermore, the tautomeric nature of the pyridinone ring can be influenced by factors like pH. rsc.org This pliability could be exploited to alter the compound's coordinating behavior in response to changes in the reaction medium, offering a potential switch to control catalytic activity or selectivity.

Applications in Agrochemical Research (e.g., Herbicides)

The field of agrochemical research has shown significant interest in pyridine derivatives. Dinitropyridines, as a class, are recognized as valuable precursors for the development of new agrochemicals. chemimpex.com The structural motif of 4(1H)-pyridinone, particularly when combined with other heterocyclic systems, has given rise to compounds with potent herbicidal activity.

Research into compounds structurally related to 4(1H)-pyridinone, 3,5-dinitro- has yielded promising results. Specifically, a series of novel pyrido[2,3-d]pyrimidine-2,4-dione derivatives, which contain a pyridinone ring fused to a pyrimidine, have been designed and synthesized. These compounds have demonstrated significant potential as herbicides.

Investigation of Mode of Action in Plant Metabolic Processes

A crucial aspect of herbicide development is understanding its mode of action within the plant. For herbicides derived from or related to the pyridinone structure, a primary target identified in plant metabolic processes is the enzyme protoporphyrinogen (B1215707) oxidase (PPO).

PPO is a key enzyme in the biosynthesis pathway of tetrapyrroles, which includes essential molecules like chlorophylls (B1240455) and hemes. Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX. This substrate then auto-oxidizes to protoporphyrin IX, which, in the presence of light and oxygen, generates highly reactive oxygen species. These species cause rapid lipid peroxidation, membrane disruption, and ultimately, cell death.

Studies on herbicidal pyrido[2,3-d]pyrimidine (B1209978) derivatives have confirmed their role as potent PPO inhibitors. Molecular docking studies further support this mode of action, showing how these molecules fit into the active site of the enzyme. This established mechanism for structurally similar compounds provides a strong hypothesis for the potential mode of action for new herbicides based on the 4(1H)-pyridinone, 3,5-dinitro- scaffold.

Development of Structure-Activity Relationships in Agrochemicals

The development of effective agrochemicals relies heavily on understanding the structure-activity relationship (SAR)—how a molecule's chemical structure relates to its biological activity. For pyridinone-based herbicides, SAR studies have provided valuable insights for optimizing their potency and selectivity.

In studies of pyrido[2,3-d]pyrimidine-based PPO inhibitors, researchers have systematically modified the substituents on the core structure and evaluated the resulting impact on herbicidal efficacy. These studies have revealed key insights, such as:

Influence of Substituents: The nature and position of substituent groups on the molecule can drastically alter its herbicidal activity.

Weed Spectrum: Certain structural modifications can lead to differential activity against various weed species, for example, showing higher efficacy against monocot weeds versus dicot weeds.

Crop Safety: SAR studies are also critical for developing selective herbicides that control weeds without harming the crop, a vital characteristic for practical agricultural use.

The data gathered from these analyses allow for the rational design of new, more effective, and selective herbicides based on the pyridinone chemical framework.

Environmental Fate and Degradation Pathway Investigations of 4 1h Pyridinone, 3,5 Dinitro

Photochemical and Chemical Degradation Mechanisms

The presence of nitro groups on the pyridine (B92270) ring suggests that 4(1H)-Pyridinone, 3,5-dinitro- would be susceptible to photochemical and certain chemical degradation processes. Nitroaromatic compounds are known to undergo photolysis, and the pyridine ring itself can be subject to various chemical transformations.

Identification of Degradation Products and Kinetics

No specific studies identifying the degradation products or determining the degradation kinetics of 4(1H)-Pyridinone, 3,5-dinitro- have been found. However, based on the degradation of other nitroaromatic compounds, potential photochemical degradation pathways could involve the reduction of the nitro groups to nitroso, hydroxylamino, and eventually amino groups. The pyridine ring itself could undergo cleavage.

Hydrolysis is a potential chemical degradation pathway. The rate of hydrolysis would be influenced by pH and temperature. For many organic compounds, hydrolysis can be a significant degradation route in aqueous environments.

Environmental Persistence and Transformation Studies

Without experimental data, the environmental persistence of 4(1H)-Pyridinone, 3,5-dinitro- remains speculative. Its persistence would be a function of its susceptibility to photolysis, chemical degradation, and microbial breakdown. The presence of two nitro groups, which are electron-withdrawing, can increase the susceptibility of the aromatic ring to nucleophilic attack, potentially leading to transformation.

Biotransformation and Biodegradation Studies

The biodegradation of nitrogen-containing heterocyclic compounds is a subject of extensive research. researchgate.net Microorganisms have evolved diverse enzymatic machinery to break down these structures.

Microbial Degradation Pathways of Nitrated Heterocycles

Numerous bacteria capable of degrading pyridine and its derivatives have been isolated from soil and sludge. researchgate.net The degradation of pyridine often proceeds through initial hydroxylation of the ring, followed by ring cleavage. researchgate.net For nitrated pyridines, the initial steps could also involve the reduction of the nitro groups, which can make the compound more amenable to further microbial attack. The degradation of other nitroaromatic compounds, such as dinitrotoluenes, often involves both oxidative and reductive processes. cdc.gov

Enzymatic Transformations and Metabolic Fates

Specific enzymes, such as nitroreductases, are key players in the initial steps of the biodegradation of many nitroaromatic compounds. These enzymes catalyze the reduction of nitro groups. Following reduction, other enzymes like monooxygenases and dioxygenases can be involved in hydroxylating the aromatic ring, leading to ring fission. The ultimate metabolic fate of the carbon and nitrogen from 4(1H)-Pyridinone, 3,5-dinitro- in a complete biodegradation process would likely be carbon dioxide, water, and inorganic nitrogen. However, without specific studies, the exact enzymatic pathways and metabolic intermediates for this compound are unknown.

Future Research Directions and Emerging Trends in 4 1h Pyridinone, 3,5 Dinitro Chemistry

Development of Innovative and Sustainable Synthetic Strategies

The synthesis of highly functionalized heterocyclic compounds like 4(1H)-Pyridinone, 3,5-dinitro- has traditionally relied on methods that are often lengthy and employ harsh conditions. The future of its synthesis is geared towards greener, more efficient, and economically viable processes.

Modern organic synthesis is increasingly embracing green chemistry principles to minimize environmental impact. researchgate.netnih.gov For pyridinone derivatives, this includes the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), and the development of solvent-free reaction conditions. nih.govresearchgate.net Methodologies such as microwave-assisted and ultrasound-assisted synthesis are being explored to accelerate reaction times and improve yields for nitrogen-containing heterocycles. nih.govresearchgate.net

Multicomponent reactions (MCRs) represent a powerful strategy for the efficient construction of complex molecules in a single step, offering high atom economy and reduced waste. nih.govrsc.orgnih.gov The development of novel MCRs for the one-pot synthesis of highly substituted pyridinone and dihydropyridine (B1217469) scaffolds is an active area of research. researchgate.netCurrent time information in Vanderburgh County, US.researchgate.net These approaches often utilize readily available starting materials and can be catalyzed by environmentally friendly catalysts. rsc.orgrepec.org

Flow chemistry is emerging as a transformative technology for the synthesis of energetic materials and fine chemicals. uc.ptnih.goveuropa.eu Its application to the synthesis of nitropyridinones offers significant advantages in terms of safety, scalability, and process control, particularly for highly exothermic nitration reactions. nih.goveuropa.eu Continuous flow reactors allow for precise control of reaction parameters, leading to higher purity products and minimizing the handling of hazardous intermediates. nih.goveuropa.eu

Biocatalysis presents a sustainable alternative to traditional chemical catalysis. While still a nascent area for this specific compound, research into using enzymes like transaminases for the synthesis of cyclic amines from cyclic ketones showcases the potential for developing biocatalytic routes to pyridinone precursors. nih.gov The discovery and engineering of enzymes capable of catalyzing the formation and functionalization of the dinitropyridinone core could revolutionize its production.

| Synthetic Strategy | Key Advantages | Relevant Research Areas |

| Green Chemistry | Reduced environmental impact, use of non-toxic reagents and solvents. researchgate.netnih.gov | Microwave and ultrasound-assisted synthesis, solvent-free reactions. nih.govresearchgate.net |

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. nih.govrsc.org | One-pot synthesis of functionalized pyridinones. researchgate.netCurrent time information in Vanderburgh County, US. |

| Flow Chemistry | Enhanced safety, scalability, precise process control. uc.pteuropa.eu | Continuous nitration and functionalization of pyridines. nih.goveuropa.eu |

| Biocatalysis | High selectivity, mild reaction conditions, sustainable. | Enzymatic synthesis of pyridinone precursors. nih.gov |

Integration of Advanced Computational and Machine Learning Techniques in Compound Design

The "trial-and-error" approach to discovering new materials is gradually being replaced by more predictive, data-driven methods. Computational chemistry and machine learning are becoming indispensable tools in the design and property prediction of novel compounds based on the 4(1H)-Pyridinone, 3,5-dinitro- scaffold.

Machine learning (ML) models are being developed to predict the properties of energetic materials with a high degree of accuracy from their molecular structures. arxiv.orgresearchgate.netresearchgate.net These models can forecast key performance indicators such as detonation velocity, pressure, density, and heat of formation, thereby accelerating the screening of new candidate molecules without the need for initial synthesis and testing. arxiv.orgresearchgate.net The development of robust ML models for dinitropyridinone derivatives will be crucial for identifying compounds with superior energetic properties and improved sensitivity profiles. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in understanding how the chemical structure of pyridone derivatives relates to their biological activity. nih.gov By building predictive QSAR models, researchers can design new compounds with enhanced therapeutic potential, for instance, as antimalarial or anticancer agents. researchgate.netnih.gov These models help in identifying the key molecular descriptors that influence a compound's efficacy.

Density Functional Theory (DFT) calculations provide fundamental insights into the electronic structure, stability, and reactivity of molecules. For dinitropyridinone systems, DFT studies can elucidate reaction mechanisms, predict spectroscopic properties, and help in understanding their thermal decomposition pathways. nih.gov This knowledge is vital for designing more stable energetic materials and for controlling their reactivity.

| Computational Technique | Application in Dinitropyridinone Chemistry | Key Outcomes |

| Machine Learning (ML) | Prediction of energetic properties (detonation velocity, density, etc.). arxiv.orgresearchgate.netmdpi.com | Accelerated discovery of new high-performance, low-sensitivity energetic materials. researchgate.netresearchgate.net |

| QSAR | Modeling the relationship between structure and biological activity. nih.gov | Design of novel pyridone-based therapeutic agents with improved efficacy. researchgate.netnih.gov |

| DFT | Investigation of electronic structure, reactivity, and decomposition mechanisms. nih.gov | Enhanced understanding of stability and guidance for the synthesis of more robust compounds. |

Exploration of Novel Applications in Untapped Scientific Disciplines

While the primary interest in 4(1H)-Pyridinone, 3,5-dinitro- lies in its energetic properties, its unique chemical structure opens doors to a range of other potential applications that are yet to be fully explored.

The dinitropyridine scaffold has shown promise in the development of new antimicrobial agents . Research on the oximes of 3,5-dinitropyridine (B58125) aldehydes has demonstrated antibacterial activity, suggesting that derivatives of 4(1H)-Pyridinone, 3,5-dinitro- could be investigated for similar properties. nih.gov The broader class of pyridinone derivatives has been studied for a wide array of biological activities, including anticancer and antimalarial effects, indicating a rich field for medicinal chemistry exploration. nih.gov

The electron-deficient nature of the dinitropyridinone ring makes it an interesting candidate for applications in materials science . The ability of the pyridone moiety to participate in hydrogen bonding and π-stacking interactions could be harnessed for the design of novel polymers, coordination complexes, and functional materials with specific electronic or optical properties.

Furthermore, the pyridinone core is a known chelating agent for metal ions. This property could be exploited in areas such as catalysis, sensor development, or even in the design of agents for metal ion sequestration. The strategic functionalization of the 4(1H)-Pyridinone, 3,5-dinitro- backbone could lead to highly selective and efficient chelators for specific applications.

| Potential Application Area | Rationale for Exploration | Example Research Direction |

| Medicinal Chemistry | Known biological activity of pyridinone and dinitropyridine scaffolds. nih.govnih.gov | Synthesis and evaluation of derivatives as novel antibacterial or anticancer agents. |

| Materials Science | Electron-deficient aromatic system with hydrogen bonding capabilities. | Development of dinitropyridinone-based polymers or metal-organic frameworks (MOFs). |

| Coordination Chemistry | Chelating ability of the pyridinone core. | Design of selective metal ion sensors or catalysts. |

Addressing Challenges in the Scalable Production and Controlled Reactivity of Dinitropyridinone Systems

The transition from laboratory-scale synthesis to industrial production presents significant challenges, particularly for energetic materials. Ensuring safety, cost-effectiveness, and reproducibility on a large scale is paramount.

The scalable synthesis of 4(1H)-Pyridinone, 3,5-dinitro- requires robust and safe manufacturing processes. As mentioned earlier, flow chemistry offers a promising solution to mitigate the hazards associated with nitration reactions by allowing for better temperature control and minimizing the volume of reactive intermediates at any given time. europa.eu Process intensification strategies, which aim to make chemical processes smaller, safer, and more efficient, will be key to the economically viable production of dinitropyridinone-based materials.

Controlling the reactivity of the dinitropyridinone ring is crucial for its selective functionalization and for ensuring the stability of the final products. The presence of two electron-withdrawing nitro groups significantly influences the reactivity of the pyridine (B92270) ring, making it susceptible to nucleophilic attack. nih.gov Developing strategies for the regioselective functionalization of the dinitropyridinone core is essential for creating a diverse library of derivatives with tailored properties. researchgate.netgrantome.comnih.gov

Understanding the thermal stability and decomposition pathways of dinitropyridinone systems is critical for their safe handling and application as energetic materials. nih.gov Mechanistic studies, including thermal analysis and computational modeling, can provide valuable insights into the factors that govern their stability and help in the design of molecules with improved thermal robustness. nih.govnih.gov

| Challenge | Future Research Focus | Desired Outcome |

| Scalable Production | Development of continuous flow processes and process intensification. nih.goveuropa.eu | Safe, efficient, and cost-effective industrial-scale synthesis. |

| Controlled Reactivity | Strategies for regioselective functionalization of the pyridinone ring. researchgate.netgrantome.com | Access to a wide range of derivatives with tailored properties. |

| Thermal Stability | Mechanistic studies of thermal decomposition pathways. nih.govnih.gov | Design of more stable and safer energetic materials. |

Q & A

Basic: What are the standard synthetic routes for preparing 3,5-dinitro-4(1H)-pyridinone, and what key reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves nitration of a pyridinone precursor. For example, nitration of 4(1H)-pyridinone derivatives using concentrated nitric acid under controlled conditions can introduce nitro groups at the 3 and 5 positions. In related compounds (e.g., pyrrolo[2,3-b]pyridines), nitration yields depend on reaction time, temperature, and stoichiometry. Silica gel chromatography is commonly used for purification, though yields may vary (e.g., 36–75% in analogous reactions) . Precursor halogenation (e.g., bromination) prior to nitration can improve regioselectivity. For accurate characterization, ensure purity verification via H/C NMR and elemental analysis .

Advanced: How does the electron-withdrawing nature of nitro groups affect the reactivity of 3,5-dinitro-4(1H)-pyridinone in substitution reactions?

Methodological Answer:

The nitro groups at the 3 and 5 positions deactivate the pyridinone ring via electron withdrawal, reducing nucleophilic substitution reactivity at adjacent positions. This effect directs electrophilic attacks to less deactivated sites or necessitates harsher conditions (e.g., strong bases or elevated temperatures). For instance, in related pyrrolo[2,3-b]pyridines, nitro groups stabilize intermediates in cross-coupling reactions, enabling selective functionalization at non-nitro positions . Computational modeling (e.g., DFT) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals .

Basic: Which spectroscopic techniques are most effective for characterizing 3,5-dinitro-4(1H)-pyridinone, and what spectral features are critical for confirmation?

Methodological Answer:

Key techniques include:

- H/C NMR : Look for deshielded protons adjacent to nitro groups (e.g., δ 8.5–9.5 ppm for aromatic protons) and quaternary carbons bonded to nitro groups (~125–135 ppm).

- IR Spectroscopy : Strong asymmetric/symmetric NO stretching vibrations near 1520 cm and 1350 cm.

- Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., m/z 185.1 for CHNO) and fragmentation patterns consistent with nitro group loss .

- Melting Point Analysis : Reported melting points (e.g., 176–178°C for analogous compounds) should align with literature values after recrystallization .

Advanced: What strategies can resolve contradictions in reported melting points or spectral data for nitro-substituted pyridinones?

Methodological Answer:

Discrepancies often arise from impurities or polymorphic forms. To address this:

- Repurification : Use gradient silica gel chromatography or recrystallization from polar solvents (e.g., ethanol/water mixtures).

- Differential Scanning Calorimetry (DSC) : Confirm phase transitions and polymorphism.

- Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw or Gaussian simulations).

- Batch Consistency : Ensure reaction conditions (e.g., nitration time and acid concentration) are replicated precisely, as minor variations can alter product purity .

Basic: What are the primary applications of 3,5-dinitro-4(1H)-pyridinone in medicinal chemistry or material science research?

Methodological Answer:

- Medicinal Chemistry : Nitro-substituted pyridinones serve as precursors for bioactive heterocycles, such as kinase inhibitors or antimicrobial agents. The nitro groups can be reduced to amines for further functionalization .

- Material Science : Their electron-deficient structure makes them candidates for non-linear optical (NLO) materials or ligands in coordination polymers .

Advanced: How can computational methods predict the regioselectivity of nitration in pyridinone derivatives?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model nitration transition states to identify favored positions. Key parameters include:

- Electrostatic Potential Maps : Highlight electron-rich regions prone to nitration.

- Frontier Molecular Orbital (FMO) Analysis : Predict reactivity based on HOMO-LUMO gaps.

- Reactivity Indices (e.g., Fukui functions) : Quantify nucleophilicity at specific atoms. For 3,5-dinitro-4(1H)-pyridinone, calculations show meta-directing effects dominate due to nitro groups .

Basic: What safety precautions are recommended when handling 3,5-dinitro-4(1H)-pyridinone in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in a cool, dry place away from ignition sources (nitro compounds are often flammable or explosive).

- Spill Management : Neutralize with damp sand or vermiculite; avoid water to prevent dispersion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.